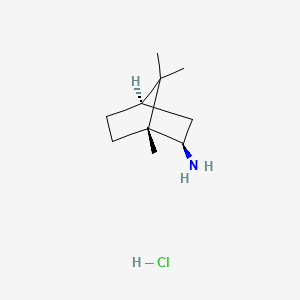

2-ボルナンアミン塩酸塩、エキソ-(-)-

概要

説明

Molecular Structure Analysis

The molecular formula of 2-Bornanamine, hydrochloride, exo-(-)- is C7H13N . It has a molecular weight of 111.18 g/mol . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Amines, including 2-Bornanamine, hydrochloride, exo-(-)-, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure . Some common properties include basicity, solubility in water, and boiling points . For specific properties of 2-Bornanamine, hydrochloride, exo-(-)-, experimental determination would be required.作用機序

The mechanism of action of 2-Bornanamine, hydrochloride, exo-(-)- is not fully understood. However, it is believed that it acts as a chiral auxiliary by stabilizing the transition state of the reaction, leading to the formation of chiral products. It has also been shown to act as a chiral ligand in asymmetric catalysis, where it can coordinate with metal ions to form chiral complexes.

Biochemical and Physiological Effects:

2-Bornanamine, hydrochloride, exo-(-)- has been shown to have low toxicity and low mutagenicity. It has also been shown to have anti-inflammatory and analgesic effects. However, its biochemical and physiological effects are still being studied.

実験室実験の利点と制限

One of the main advantages of using 2-Bornanamine, hydrochloride, exo-(-)- in lab experiments is its chiral nature, which allows for the formation of chiral products. It also has high purity and high yield when synthesized using the reductive amination method. However, its use is limited by its high cost and the difficulty in synthesizing it using other methods.

将来の方向性

There are many future directions for the use of 2-Bornanamine, hydrochloride, exo-(-)- in scientific research. One possible direction is the development of new synthetic methods that are more cost-effective and efficient. Another direction is the study of its biochemical and physiological effects, which could lead to the development of new drugs with anti-inflammatory and analgesic properties. It could also be used in the synthesis of new chiral catalysts and chiral stationary phases for chromatography.

Conclusion:

In conclusion, 2-Bornanamine, hydrochloride, exo-(-)- is a chiral amine that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications in scientific research.

科学的研究の応用

- イソボルニルアミンは、その剛直な二環式構造のために、不斉合成においてキラル補助剤として機能します。高いエナンチオ選択性で反応を触媒することができ、特定の立体化学を持つ複雑な分子の合成に役立ちます .

- 研究者は、エキソ-2-アミノノルボルナンを重合のためのモノマーとして研究してきました。その独特の構造は、剛性、熱安定性、光学活性など、望ましい特性を持つ新規ポリマーにつながる可能性があります .

- この化合物のキラル性は、創薬において関連性があります。キラル配位子、酵素阻害剤、および潜在的な医薬品の設計のためのビルディングブロックとして調査されてきました .

- イソボルニルアミンは、松葉などの天然物の香りに貢献します。その心地よいウッディな香りから、香料やフレーバーに使用されています .

- 研究者は、エキソ-2-アミノノルボルナンを金属の腐食抑制剤として使用することを研究してきました。金属表面への吸着により、腐食性の環境での腐食から保護することができます .

- この化合物のアミン官能基は、遷移金属と配位錯体を形成することができます。これらの錯体は、その触媒特性と材料科学における潜在的な用途について研究されてきました .

有機触媒化学と不斉合成

高分子化学

医薬品化学

香料・香料業界

腐食抑制

配位化学

Safety and Hazards

According to the safety data sheet, 2-Bornanamine, hydrochloride, exo-(-)- is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It is advised to handle this compound with appropriate safety measures .

特性

IUPAC Name |

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVITZVHMWAHIG-NDYRHZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)N)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179374 | |

| Record name | 2-Bornanamine, hydrochloride, exo-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24629-78-5 | |

| Record name | Bicyclo[2.2.1]heptan-2-amine, 1,7,7-trimethyl-, hydrochloride (1:1), (1R,2R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24629-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bornanamine, hydrochloride, exo-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bornanamine, hydrochloride, exo-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-exo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

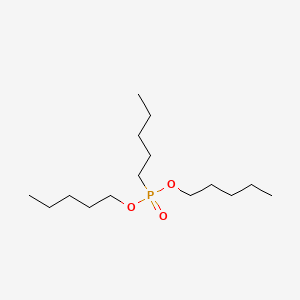

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

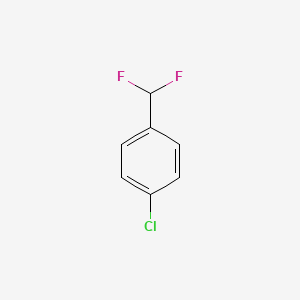

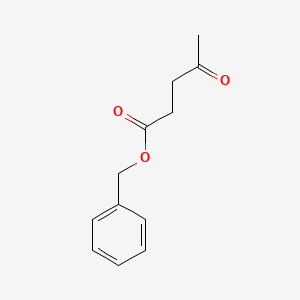

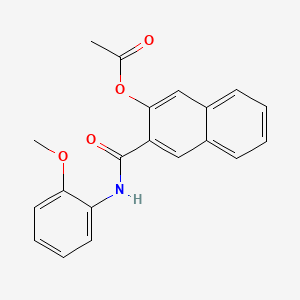

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)